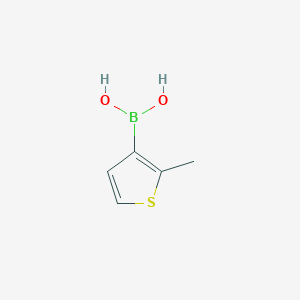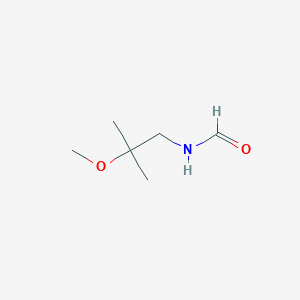
N-(2-Methoxy-2-methylpropyl)formamide
Descripción general
Descripción
N-(2-Methoxy-2-methylpropyl)formamide is an organic compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 g/mol . The IUPAC name for this compound is 2-methoxy-2-methylpropylformamide .
Synthesis Analysis
The synthesis of N-formamides, including N-(2-Methoxy-2-methylpropyl)formamide, traditionally involves the use of excessive formylating reagents such as formic acid, chloral, formate, methanol, formaldehyde, and carbon .Molecular Structure Analysis
The InChI code for N-(2-Methoxy-2-methylpropyl)formamide is 1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) . The compound has a complexity of 91.1 and a topological polar surface area of 38.3 Ų .Physical And Chemical Properties Analysis
N-(2-Methoxy-2-methylpropyl)formamide has a molecular weight of 131.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Application in Polymer and Material Science
N-(2-Hydroxypropyl)formamide (HPF) and its derivatives have been utilized as new plasticizers for corn starch, aiding in the preparation of thermoplastic starch (TPS). This application demonstrates the material's usefulness in improving the properties of biodegradable polymers, like corn starch. The interaction between HPF and starch is evidenced by Fourier-transform infrared spectroscopy, and its effects on the crystallinity and water resistance of TPS are notable (Dai et al., 2010).
Involvement in Controlled Polymerization Processes
Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been studied for drug delivery applications. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has been facilitated by using specific chain transfer agents and initiating species. This study highlights the chemical's role in developing controlled polymerization conditions for pharmaceutical applications (Convertine et al., 2004).
Applications in Organic Synthesis
N-methoxy-N-methylamide derivatives have been employed in the enantioselective synthesis of piperidines, showcasing the compound's utility in producing pharmacologically relevant structures with specific stereochemistry (Calvez et al., 1998). Additionally, N-formylation of amines using methanol and molecular oxygen over gold nanoparticles has been reported, indicating a significant role in the synthesis of formamide (Ishida & Haruta, 2009).
Contribution to Green Chemistry
Formamides, including those derived from N-(2-Methoxy-2-methylpropyl)formamide, have been synthesized using environmentally friendly methods. For instance, a study demonstrates the synthesis of formamides using CO2 and H2, highlighting the compound's role in sustainable chemical processes (Liu et al., 2017).
Theoretical and Computational Chemistry Studies
N-substituted formamides have been the subject of ab initio theoretical studies, investigating the intramolecular hydrogen transfer processes. Such studies contribute to a deeper understanding of molecular interactions and reaction mechanisms in formamides (Guo & Ho, 1999).
Propiedades
IUPAC Name |
N-(2-methoxy-2-methylpropyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEBUUZRQLKSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563881 | |
| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-2-methylpropyl)formamide | |
CAS RN |
112129-25-6 | |
| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

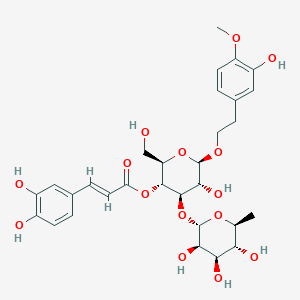
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
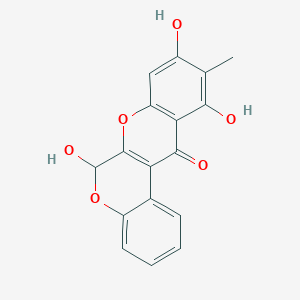
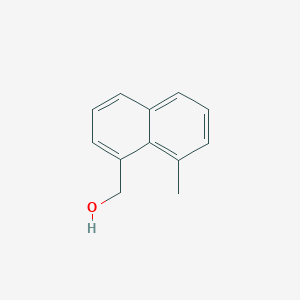
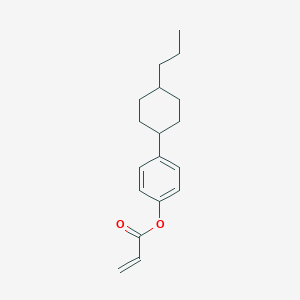
![(2S)-2-Amino-N-[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B173851.png)
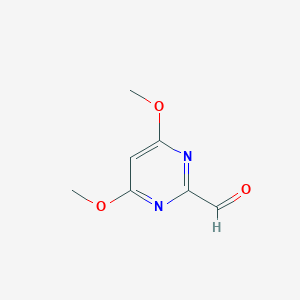
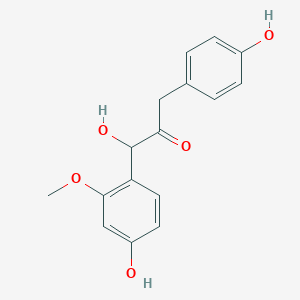
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
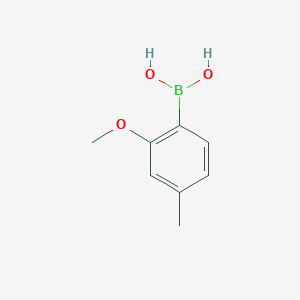
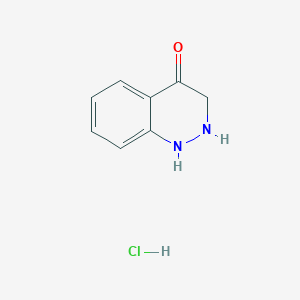
![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)
![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)
